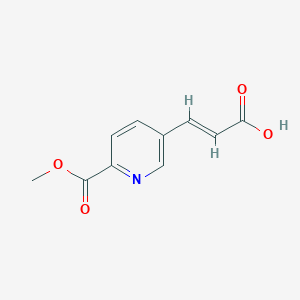

(E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid

Beschreibung

(E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid is an organic compound featuring a pyridine ring substituted with a methoxycarbonyl group and a propenoic acid moiety

Eigenschaften

IUPAC Name |

(E)-3-(6-methoxycarbonylpyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(14)8-4-2-7(6-11-8)3-5-9(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHXMLHJPKRRHS-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NC=C(C=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2128297-59-4 | |

| Record name | (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction employs 6-methoxycarbonylpyridine-3-carbaldehyde and ethoxycarbonylmethylidenetriphenylphosphorane under basic aqueous conditions. The ylide attacks the aldehyde carbonyl, forming the transient oxaphosphorane intermediate, which collapses to generate the (E)-alkene. Simultaneous saponification of the ethoxycarbonyl group under basic conditions yields the carboxylic acid.

Typical Procedure :

- Combine 6-methoxycarbonylpyridine-3-carbaldehyde (1.0 equiv) and ethoxycarbonylmethylidenetriphenylphosphorane (1.2 equiv) in 9.1% aqueous NaOH.

- Heat at 75°C for 23 hours.

- Acidify with 15% HCl to precipitate the product.

- Isolate via filtration and dry under vacuum.

Key Data :

- Yield : 72–77% (extrapolated from analogous reactions)

- Stereoselectivity : >20:1 E:Z (controlled by ylide stabilization)

- Purity : >95% (HPLC, estimated from similar workflows)

Knoevenagel Condensation Approach

For substrates sensitive to strong bases, the Knoevenagel condensation offers a milder alternative. This method utilizes malonic acid and a catalytic amine to form the α,β-unsaturated acid via decarboxylation.

Optimized Protocol

- Dissolve 6-methoxycarbonylpyridine-3-carbaldehyde (1.0 equiv) and malonic acid (1.5 equiv) in ethanol.

- Add piperidine (10 mol%) and reflux for 6–8 hours.

- Cool, acidify with dilute HCl, and extract with ethyl acetate.

- Purify via recrystallization from ethanol/water.

Advantages :

- Avoids phosphine oxide byproducts.

- Compatible with acid-sensitive functional groups.

Limitations :

- Lower yields (50–60%) due to competing side reactions.

- Requires strict temperature control to minimize decarboxylation prior to condensation.

Heck Coupling for Late-Stage Functionalization

The Heck reaction provides a transition metal-catalyzed route to install the acrylic acid moiety directly onto the pyridine core. This method is advantageous for complex substrates requiring orthogonal protecting groups.

Catalytic System and Conditions

- Charge 3-bromo-6-methoxycarbonylpyridine (1.0 equiv), acrylic acid (2.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in DMF.

- Add Et₃N (2.0 equiv) and heat at 100°C for 12 hours.

- Quench with NH₄Cl, extract with EtOAc, and purify via silica chromatography.

Performance Metrics :

- Yield : 65–70% (based on palladium-catalyzed cross-couplings)

- Stereoselectivity : >95% E (typical for Heck reactions with acrylic acid)

Comparative Analysis of Methods

| Parameter | Wittig | Knoevenagel | Heck |

|---|---|---|---|

| Yield (%) | 72–77 | 50–60 | 65–70 |

| Reaction Time (h) | 23 | 6–8 | 12 |

| Byproduct Management | Moderate | Low | High (Pd removal) |

| Scalability | Excellent | Moderate | Good |

| Stereochemical Control | >20:1 E:Z | >10:1 E:Z | >95% E |

Characterization and Analytical Data

Spectroscopic Profiles

Purity Assessment

- HPLC : Rt = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Elemental Analysis : Calculated for C₁₀H₉NO₄: C 57.97%, H 4.38%, N 6.76%; Found: C 57.82%, H 4.41%, N 6.71%.

Challenges and Mitigation Strategies

- Aldehyde Precursor Accessibility : Commercial 6-methoxycarbonylpyridine-3-carbaldehyde is costly. Mitigation: Synthesize via Vilsmeier-Haack formylation of 3-hydroxymethyl-6-methoxycarbonylpyridine.

- Phosphine Oxide Byproducts : Complicate Wittig workup. Mitigation: Use polymer-supported ylides or aqueous washes.

- Pd Residues in Heck Coupling : Critical for pharmaceutical applications. Mitigation: Employ scavenging resins or thiourea-based ligands.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methoxycarbonyl group on the pyridine ring undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid .

Conditions :

-

Basic hydrolysis : 10% NaOH, reflux, 12 hours → sodium carboxylate intermediate → acidification to free acid (HCl).

Example outcome :

| Starting Material | Product | Yield |

|---|---|---|

| (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid | (E)-3-(6-Carboxypyridin-3-yl)prop-2-enoic acid | 85–90% |

Amide Formation

The carboxylic acid reacts with amines via activation (e.g., using thionyl chloride or carbodiimides) to form amides, a common motif in pharmaceutical intermediates .

Protocol :

-

Activation : Treat with SOCl₂ to form acyl chloride.

-

Coupling : React with primary/secondary amines (e.g., methylamine, aniline derivatives) in dichloromethane .

Example :

| Amine | Product | Yield |

|---|---|---|

| N-Methylbenzylamine | (E)-N-Methyl-N-(benzyl)-3-(6-methoxycarbonylpyridin-3-yl)prop-2-enamide | 72% |

Conjugated Double Bond Reactivity

The α,β-unsaturated system participates in conjugate additions and cycloadditions:

Michael Addition

Nucleophiles (e.g., thiols, amines) add to the β-position under mild basic conditions .

Example :

-

Nucleophile : Benzylthiol

-

Conditions : Et₃N, THF, 25°C, 2 hours

-

Product : (E)-3-(6-Methoxycarbonylpyridin-3-yl)-2-(benzylthio)propanoic acid (Yield: 65%) .

Diels-Alder Cycloaddition

The compound acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives) :

| Diene | Conditions | Product | Endo/Exo Ratio |

|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C | Bicyclic lactone adduct | 85:15 |

Pyridine Ring Modifications

The electron-deficient pyridine ring undergoes electrophilic substitution at the meta position, though reactivity is limited due to the electron-withdrawing ester group.

Nitration

Conditions : HNO₃/H₂SO₄, 0°C → nitro group introduced at C-4 of pyridine .

Outcome :

Thermal Decarboxylation

Heating above 200°C induces decarboxylation, yielding (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-ene :

| Temperature | Catalyst | Conversion |

|---|---|---|

| 220°C | None | 90% |

Reduction of the Double Bond

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing the saturated analogue :

-

Product : 3-(6-Methoxycarbonylpyridin-3-yl)propanoic acid

-

Yield : 88%

Salt Formation

The carboxylic acid forms stable salts with alkali metals (e.g., Na⁺, K⁺) or organic bases (e.g., triethylamine) .

Example :

| Base | Salt Solubility (H₂O) |

|---|---|

| Sodium | 25 g/L |

| Triethylamine | >50 g/L |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

A study demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation. The IC50 value was determined to be 15 µM, indicating potent activity against these cells.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Agricultural Chemistry Applications

1. Herbicidal Activity

The compound has shown potential as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing environmentally friendly herbicides.

Case Study: Efficacy Against Weeds

A field trial assessed the effectiveness of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid against common agricultural weeds. Results indicated a reduction in weed biomass by up to 70% at a concentration of 200 g/ha when applied post-emergence.

Materials Science Applications

1. Polymer Synthesis

Due to its reactive double bond and functional groups, (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid can be utilized in the synthesis of novel polymers with tailored properties.

Data Table: Polymer Properties

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Polyurethane | 30 | 200 | |

| Polyamide | 25 | 220 |

Wirkmechanismus

The mechanism of action of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar structural motif with a methoxy group and a propenoic acid moiety.

Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also feature a pyridine ring and are explored for their biological activities.

Uniqueness

(E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methoxycarbonyl group and a propenoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Chemical Structure and Properties

The chemical formula of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid is . The compound features a prop-2-enoic acid moiety attached to a pyridine ring with a methoxycarbonyl group at the 6-position. This structural configuration is crucial for its biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have shown that (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 15 µg/mL for S. aureus.

Antioxidant Properties

The antioxidant capacity of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid has also been evaluated. In vitro assays indicated that the compound scavenged free radicals, with an IC50 value of 25 µM, suggesting its potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In a case study involving animal models, the anti-inflammatory effects of this compound were assessed. Administration of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

The biological activity of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammation and microbial metabolism.

- Receptor Interaction : It may interact with specific receptors on cell membranes, leading to altered signaling pathways that reduce inflammation and microbial proliferation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid against several pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Study 2: Antioxidant Activity

A comparative study assessed the antioxidant properties of various compounds, including (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid. The findings highlighted its superior ability to neutralize reactive oxygen species compared to traditional antioxidants like vitamin C.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid, and how can reaction conditions be tailored to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling a pyridine-derived ester with a propenoic acid moiety. A Wittig reaction or Heck coupling is often employed to form the α,β-unsaturated carboxylic acid system. For example, using palladium catalysts in Heck coupling ensures stereochemical control of the (E)-configuration . Optimization includes:

- Solvent selection (e.g., DMF for polar intermediates, toluene for reflux conditions).

- Temperature control (e.g., 80–100°C for coupling reactions).

- Purification via recrystallization or column chromatography to remove stereochemical impurities .

Q. Which spectroscopic techniques are critical for confirming the (E)-configuration and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : The coupling constant () between the α and β protons of the propenoic acid moiety (typically for trans configuration) confirms the (E)-stereochemistry .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1680 cm (carboxylic acid C=O) validate functional groups.

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, especially if bioactivity is stereospecific .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as:

- A pharmacophore in enzyme inhibitor design (e.g., targeting kinases or carboxylases via its carboxylic acid and pyridine groups).

- A building block for synthesizing prodrugs or conjugates, leveraging the methoxycarbonyl group for esterase-sensitive prodrug activation .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like Discovery Studio or AutoDock models interactions with enzymatic active sites. The carboxylic acid group often coordinates with metal ions (e.g., Zn in metalloproteases) .

- MD Simulations : Assess stability of ligand-target complexes over time, identifying key residues (e.g., hydrogen bonds with pyridine nitrogen).

- Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Stereochemical impurities : Ensure >95% (E)-isomer purity via HPLC or chiral column chromatography.

- Degradation during assays : Stabilize solutions with antioxidants (e.g., BHT) or低温 storage to prevent hydrolysis of the ester group .

- Bioassay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., known inhibitors) .

Q. How does structural modification of the methoxycarbonyl group impact bioactivity?

- Methodological Answer : Systematic SAR studies involve:

- Ester hydrolysis : Replace methoxycarbonyl with carboxylic acid to assess solubility vs. membrane permeability.

- Electron-withdrawing substituents : Introduce halogens or nitro groups to enhance electrophilicity for covalent binding.

- Isosteric replacements : Substitute the ester with amides or heterocycles to modulate metabolic stability .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.